molecular formula C7H18O4Si B12107554 4-(Trimethoxysilyl)butan-1-OL CAS No. 177072-52-5

4-(Trimethoxysilyl)butan-1-OL

Cat. No.: B12107554
CAS No.: 177072-52-5
M. Wt: 194.30 g/mol
InChI Key: PIDYPPNNYNADRY-UHFFFAOYSA-N
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Description

4-(Trimethoxysilyl)butan-1-OL is an organosilicon compound with the molecular formula C7H18O4Si. It is a colorless liquid that is soluble in organic solvents and water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, particularly its ability to form strong bonds with both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trimethoxysilyl)butan-1-OL can be synthesized through several methods. One common method involves the reaction of 4-chlorobutan-1-ol with trimethoxysilane in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Trimethoxysilyl)butan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Trimethoxysilyl)butan-1-OL involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent and surface modifier .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trimethoxysilyl)butan-1-OL is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This allows it to interact effectively with a wide range of materials, making it versatile for various applications. Its ability to form strong siloxane bonds also distinguishes it from other similar compounds .

Properties

CAS No.

177072-52-5

Molecular Formula

C7H18O4Si

Molecular Weight

194.30 g/mol

IUPAC Name

4-trimethoxysilylbutan-1-ol

InChI

InChI=1S/C7H18O4Si/c1-9-12(10-2,11-3)7-5-4-6-8/h8H,4-7H2,1-3H3

InChI Key

PIDYPPNNYNADRY-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCCO)(OC)OC

Origin of Product

United States

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